molecular formula C15H11Br2FO B1522677 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one CAS No. 898760-36-6

1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one

Cat. No.: B1522677
CAS No.: 898760-36-6
M. Wt: 386.05 g/mol
InChI Key: UPCXGFNIAPLZFU-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one is an organic compound characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with a propanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-bromo-3-fluoroacetophenone and 3-bromobenzaldehyde.

    Condensation Reaction: These starting materials undergo a Claisen-Schmidt condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

    Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: On an industrial scale, the synthesis may involve similar steps but optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and bases (e.g., sodium hydroxide).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, THF).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetone).

Major Products:

    Substitution: Derivatives with different functional groups replacing the bromine atoms.

    Reduction: Corresponding alcohols.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals, agrochemicals, and materials science.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.

    Medicine: Explored for its potential use in drug discovery and development. Its unique structure makes it a candidate for designing new drugs with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it valuable in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes, receptors, or other molecular targets in biological systems. These interactions can modulate biochemical pathways, leading to desired therapeutic effects.

    Chemical Reactivity: The presence of bromine and fluorine atoms influences the compound’s reactivity, making it suitable for various chemical transformations. The carbonyl group also plays a crucial role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

    1-(4-Bromo-3-fluorophenyl)-2-(3-bromophenyl)ethanone: Similar structure but with an ethanone group instead of a propanone group.

    1-(4-Bromo-3-fluorophenyl)-3-(4-bromophenyl)propan-1-one: Similar structure but with a different position of the bromine atom on the second phenyl ring.

Uniqueness: 1-(4-Bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one is unique due to the specific positions of the bromine and fluorine atoms, which influence its chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-(4-bromo-3-fluorophenyl)-3-(3-bromophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Br2FO/c16-12-3-1-2-10(8-12)4-7-15(19)11-5-6-13(17)14(18)9-11/h1-3,5-6,8-9H,4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCXGFNIAPLZFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CCC(=O)C2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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